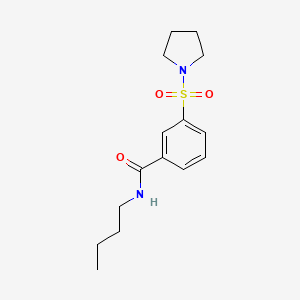
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as DPA, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. DPA belongs to the class of organic compounds known as acrylonitriles, which are widely used in the production of polymers, plastics, and fibers. In recent years, DPA has gained attention for its unique properties and potential use in scientific research.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to work by interacting with the electron transport chain in cells. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of the mitochondrial complex III, which is involved in the production of ATP in cells. This inhibition leads to a decrease in ATP production, which can result in cell death.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects in cells. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile can induce apoptosis, or programmed cell death, in cancer cells. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its ease of synthesis and purification, which makes it suitable for scientific research. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is also relatively stable and can be stored for long periods without degradation. However, one of the major limitations of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One potential area of research is in the development of organic semiconductors for electronic devices. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has shown promise as a building block for these materials, and further research is needed to optimize its properties for specific applications. Another potential area of research is in the development of therapeutic agents based on 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. The anti-inflammatory and antioxidant properties of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile may have potential applications in the treatment of various diseases, and further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile involves the reaction of 3,4-dimethoxybenzaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, resulting in the formation of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. The synthesis of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been optimized to obtain high yields and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields of science. One of the major areas of research has been in the field of organic electronics. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a building block in the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells, light-emitting diodes, and transistors.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-16-7-6-12(9-17(16)23-2)8-14(11-18)13-4-3-5-15(10-13)19(20)21/h3-10H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANAUEBUBSTRFQ-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)


![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)
![2-(3-methylphenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5789766.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5789771.png)
![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)